molecular formula C15H20N2 B13107998 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole CAS No. 803651-86-7

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole

Cat. No.: B13107998
CAS No.: 803651-86-7
M. Wt: 228.33 g/mol
InChI Key: WKVWIHAHQKRBAW-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole is a complex organic compound that belongs to the class of indoles, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylindole with 1-methylpiperidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(1-methylpiperidin-2-yl)-1H-indole
  • 3-methyl-2-(1-ethylpiperidin-2-yl)-1H-indole
  • 3-methyl-2-(1-methylpyrrolidin-2-yl)-1H-indole

Uniqueness

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

803651-86-7

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-11-12-7-3-4-8-13(12)16-15(11)14-9-5-6-10-17(14)2/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3

InChI Key

WKVWIHAHQKRBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3CCCCN3C

Origin of Product

United States

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